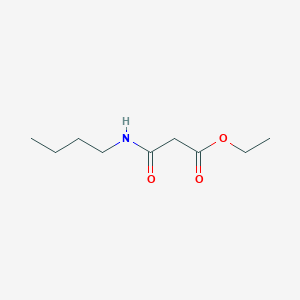
Ethyl 3-(butylamino)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(butylamino)-3-oxopropanoate is an ester compound that features a carbonyl group bonded to an oxygen atom, which is then joined to an alkyl group. Esters like this one are known for their pleasant odors and are often used in perfumes and flavoring agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(butylamino)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
Starting Materials: Ethyl acetoacetate and butylamine.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: Ethyl acetoacetate is added dropwise to a solution of butylamine in a suitable solvent, such as ethanol. The mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified by distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for better control of reaction parameters and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(butylamino)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Ethyl 3-(butylamino)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of perfumes, flavoring agents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 3-(butylamino)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavoring and perfumes.
Uniqueness
Ethyl 3-(butylamino)-3-oxopropanoate is unique due to its specific structure, which combines an ester group with an amino group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
10174-67-1 |
|---|---|
Formule moléculaire |
C9H17NO3 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
ethyl 3-(butylamino)-3-oxopropanoate |
InChI |
InChI=1S/C9H17NO3/c1-3-5-6-10-8(11)7-9(12)13-4-2/h3-7H2,1-2H3,(H,10,11) |
Clé InChI |
LZWMXXDLRRJZLU-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





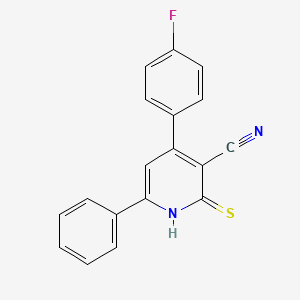
![2-[(Tributylsilyl)oxy]phenol](/img/structure/B14070310.png)

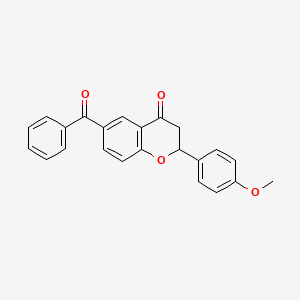
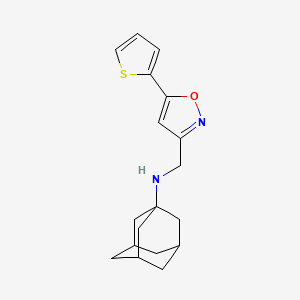

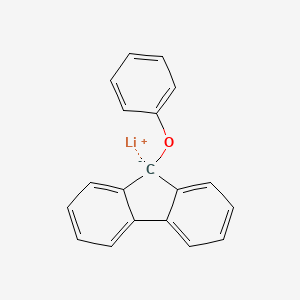
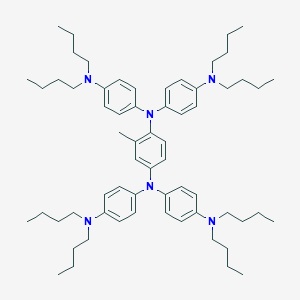
![Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]-](/img/structure/B14070362.png)
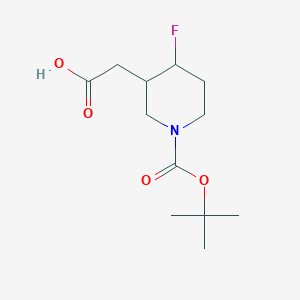
![Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate](/img/structure/B14070374.png)
